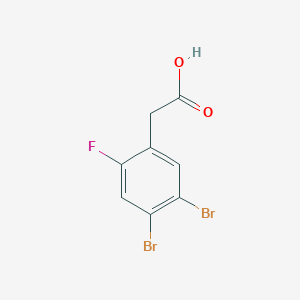

4,5-Dibromo-2-fluorophenylacetic acid

Description

4,5-Dibromo-2-fluorophenylacetic acid is a halogenated derivative of phenylacetic acid, featuring bromine atoms at the 4- and 5-positions and a fluorine atom at the 2-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research and fine chemical production. Its structural uniqueness arises from the strategic placement of halogens, which modulate electronic and steric properties, enhancing reactivity in coupling reactions or serving as a precursor for drug candidates . Manufacturers emphasize rigorous quality control, including advanced analytical testing and ERP systems, to ensure its suitability for high-value applications .

Properties

IUPAC Name |

2-(4,5-dibromo-2-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c9-5-1-4(2-8(12)13)7(11)3-6(5)10/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOBEHURENLFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201272054 | |

| Record name | Benzeneacetic acid, 4,5-dibromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806345-99-2 | |

| Record name | Benzeneacetic acid, 4,5-dibromo-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806345-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4,5-dibromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the bromination of 2-fluorophenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,5-Dibromo-2-fluorophenylacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-fluorophenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

The following table summarizes key structural and functional differences between 4,5-dibromo-2-fluorophenylacetic acid and related halogenated phenylacetic acid derivatives:

| Compound Name | Substituents | Key Properties | Applications |

|---|---|---|---|

| This compound | 2-F, 4-Br, 5-Br | High molecular weight (due to Br), lipophilic, potential for electrophilic substitution | Pharmaceutical intermediates, fine chemical synthesis |

| 4-Bromo-2-fluorophenylacetic acid | 2-F, 4-Br | Reduced steric hindrance vs. dibromo analog; moderate reactivity | Antibiotic synthesis (e.g., β-lactam derivatives) |

| 2,4-Difluorophenylacetic acid | 2-F, 4-F | Lower molecular weight, higher electronegativity, improved solubility in polar solvents | Radiolabeling, agrochemicals |

| 3,5-Dibromo-2-fluorophenylacetic acid | 2-F, 3-Br, 5-Br | Isomeric bromine placement alters electronic distribution; meta-substitution effects | Specialty polymer precursors |

| Benzeneacetic acid, 4-bromo-2,3,5,6-tetrafluoro | 2-F, 3-F, 4-Br, 5-F, 6-F | Extreme electronegativity, steric crowding limits reactivity | High-performance material additives |

Key Observations:

- Fluorine, being smaller and more electronegative, improves solubility and metabolic stability .

- Substitution Patterns : The 4,5-dibromo configuration in the target compound introduces significant steric bulk, which may hinder reactions requiring planar transition states but favor regioselective substitutions . In contrast, 3,5-dibromo isomers exhibit distinct electronic effects due to meta-bromine placement, altering resonance stabilization .

- Applications : Brominated derivatives are preferred in medicinal chemistry for their ability to act as leaving groups or radiolabels, while fluorinated analogs dominate in agrochemicals due to stability and low toxicity .

Functional Analogues with Non-Halogen Substituents

Compounds like (R)-2-amino-2-phenylacetic acid () and caffeic acid (3,4-dihydroxybenzeneacrylic acid, ) demonstrate how substituent identity dictates functionality:

- Amino-Substituted Derivatives: (R)-2-amino-2-phenylacetic acid and related β-lactam structures () are critical in antibiotic synthesis. Unlike halogenated analogs, amino groups enable hydrogen bonding and chiral recognition, which are vital for biological activity .

- Hydroxylated Derivatives : Caffeic acid’s dihydroxy groups confer antioxidant properties, making it suitable for cosmetics and supplements—applications where halogenated acids are unsuitable due to toxicity concerns .

Research Findings and Trends

- Synthetic Utility : this compound’s bromine atoms facilitate Suzuki-Miyaura cross-coupling reactions, a cornerstone in aryl-aryl bond formation for drug discovery .

- Market Trends : Increased demand for halogenated phenylacetic acids in oncology and antiviral research underscores their role as versatile intermediates .

Biological Activity

4,5-Dibromo-2-fluorophenylacetic acid is a halogenated aromatic compound with potential applications in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of bromine and fluorine atoms, suggests interesting biological activities that merit thorough investigation. This article reviews the biological activity of this compound, drawing from various studies and research findings.

- Molecular Formula : C8H6Br2F O2

- Molecular Weight : 293.94 g/mol

- CAS Number : 883514-21-4

- Melting Point : Approximately 111 °C

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its interactions with various biological systems. The compound exhibits significant pharmacological properties, including anti-inflammatory and potential anticancer activities.

The compound's biological effects can be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. For instance, studies have indicated that it may act as an inhibitor of p38 MAP kinase, which plays a crucial role in cellular responses to stress and inflammation . This inhibition could lead to a reduction in pro-inflammatory cytokines such as TNF-α.

Study 1: Inhibition of p38 MAP Kinase

A recent study demonstrated that derivatives of fluorophenylacetic acids, including this compound, showed improved inhibitory activity against p38 MAP kinase compared to their parent compounds. The most potent derivatives exhibited over a 110-fold increase in inhibition of LPS-stimulated TNF-α release from human whole blood .

| Compound | p38 MAP Kinase Inhibition (IC50) | TNF-α Release Inhibition |

|---|---|---|

| Parent Compound | N/A | N/A |

| This compound | Not specified | >110-fold increase |

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of halogenated phenylacetic acids. The study found that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines. While specific data for this compound was limited, its structural analogs indicated a promising direction for further research into its anticancer properties .

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profile of halogenated compounds. Preliminary assessments suggest that while some derivatives exhibit low toxicity in vitro, comprehensive toxicological studies are necessary to evaluate safety for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.